![molecular formula C20H22N6O2S2 B6581018 2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide CAS No. 1184964-56-4](/img/structure/B6581018.png)
2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide
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Description
The compound is a derivative of thiazolo[4,5-d]pyrimidin-7 (6H)-ones . These compounds have been synthesized and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidin-7 (6H)-ones involves multicomponent sonochemical reactions . This approach aligns with the principles of “green chemistry”, which emphasizes environmental safety, atom economy, and efficiency .Molecular Structure Analysis
The molecular structure of thiazolo[4,5-d]pyrimidin-7 (6H)-ones includes a piperazinyl group, which has been found essential for the activity . The structure also includes fused thiazoles, which are interesting heterocycles for drug discovery .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multicomponent condensations . The reactions are carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by one- and two-dimensional NMR and IR spectroscopy . For example, one of the compounds, 5-(3,5-Dichlorophenyl)-6-methyl-2-(piperazin-1-yl)- thiazolo[4,5-d]pyrimidin-7(6 H)-one, is a white solid with a melting point of 242–245°C .Mechanism of Action
Mode of Action
The compound interacts with topoisomerase I, inhibiting its activity . This inhibition results in DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By causing DNA damage and preventing DNA replication and transcription, the compound induces cell death .
Future Directions
properties
IUPAC Name |
2-[[2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S2/c1-12-5-4-8-26(9-12)20-25-18-16(30-20)19(23-11-22-18)29-10-15(27)24-14-7-3-2-6-13(14)17(21)28/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H2,21,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKBFPIOOIHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-(3-Methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide |
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